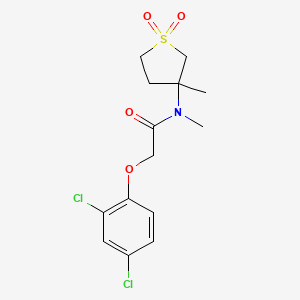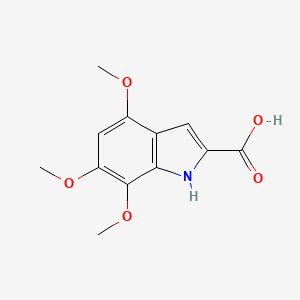![molecular formula C20H16ClN3O2 B2592061 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-chlorobenzyl)furan-2-carboxamide CAS No. 1170518-75-8](/img/structure/B2592061.png)
5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-chlorobenzyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-chlorobenzyl)furan-2-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. Attached to this furan ring is a carboxamide group (CONH2), a benzimidazole group (a fused benzene and imidazole ring), and a 2-chlorobenzyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, benzimidazoles are typically synthesized through the reaction of o-phenylenediamine with a carboxylic acid . The furan ring can be synthesized through various methods, including the cyclization of 1,4-diketones .Molecular Structure Analysis
The benzimidazole group of the molecule is a bicyclic heteroarene, a type of organic compound that contains two connected aromatic rings, one of which contains a nitrogen atom . The furan ring is a heterocyclic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .Chemical Reactions Analysis
Benzimidazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions . Furan rings can participate in Diels-Alder reactions as dienes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Benzimidazoles are generally stable and have a planar geometry .Scientific Research Applications
Antitumor Activity
The compound has shown promise as an antitumor agent. In vitro assays revealed moderate to high inhibitory activities against several tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404. Importantly, it exhibited significantly lower cytotoxicity against normal cell lines compared to conventional chemotherapeutic agents like 5-fluorouracil (5-FU) and cisplatin .
Microtubule Inhibition
Compounds derived from this structure have been investigated for their effects on microtubule assembly. Specifically, some variants effectively inhibit microtubule formation in human prostate cancer cell lines (e.g., DU-145). These findings suggest potential applications in cancer therapy .
Functional Materials
The versatility of this compound extends to functional materials. Researchers have explored its use in designing novel drug-like small molecules. By incorporating furan-2-yl and other substituents, they aimed to create compounds with desirable properties for various applications .
Catalysis
Imidazoles play a crucial role in catalysis. While specific studies on this compound are limited, its structural features make it a candidate for catalytic applications. Further research could explore its potential in various catalytic reactions .
Pharmaceuticals
Historically, imidazoles have been widely used in pharmaceuticals. Although direct evidence for this specific compound is scarce, its structural resemblance to known bioactive molecules suggests potential applications in drug development .
Agrochemicals
Imidazoles have applications in agrochemicals, including fungicides and herbicides. While further investigation is needed, this compound’s structure may offer opportunities for developing environmentally friendly agrochemicals .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-N-[(2-chlorophenyl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c21-16-6-2-1-5-14(16)11-22-20(25)19-10-9-15(26-19)12-24-13-23-17-7-3-4-8-18(17)24/h1-10,13H,11-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLPEDPTXZCVKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(O2)CN3C=NC4=CC=CC=C43)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-2-(2-fluorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2591979.png)
![(2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine](/img/structure/B2591981.png)
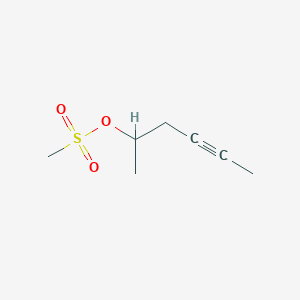
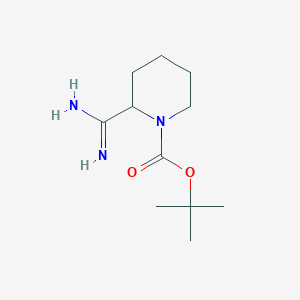

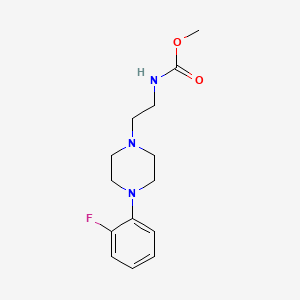
![9-(piperidin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2591993.png)
![N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2591994.png)
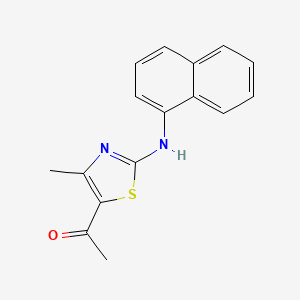
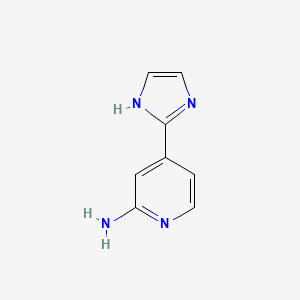
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-nitrofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2591998.png)
![4-[(1R)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol;hydrochloride](/img/structure/B2591999.png)
